![molecular formula C21H21Cl3N4O2 B3026406 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride CAS No. 1215566-78-1](/img/structure/B3026406.png)
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
Overview
Description
This compound is an organic molecular entity, an indole alkaloid, and a pyridine . It has a role as a receptor modulator . The formula of the compound is C21H21Cl3N4O2 . It has an average mass of 467.777 and a mono-isotopic mass of 466.07301 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which are related to the compound , has been achieved through various methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This provides a detailed representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a net charge of 0 . It is an environmental contaminant and can have undesired effects . It also serves as an NMR chemical shift reference compound .Scientific Research Applications
5-HT2C Receptor Antagonist
SB 242084 is a selective, brain-penetrant 5-HT2C receptor antagonist . It has a high affinity for the 5-HT2C receptor (pKi 8.2-9.0), with some effects on the 5-HT2B receptor (pKi 6.8-7.0) and 5-HT2A receptor (pKi 6.1-6.8) .
Enhancement of SSRI Effectiveness
Research has shown that SB 242084 can increase the effectiveness of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants . This could potentially lead to more effective treatments for depression and other mental health disorders.
Reduction of SSRI Side Effects
In addition to enhancing the effectiveness of SSRIs, SB 242084 may also reduce their side effects . This could improve patient compliance and overall treatment outcomes.
Stimulant-Type Activity
In animal studies, SB 242084 has been found to produce stimulant-type activity . This suggests potential applications in the treatment of conditions such as ADHD or narcolepsy.
Reinforcing Effects
SB 242084 has been shown to have reinforcing effects, somewhat similar to but much weaker than cocaine or amphetamines . This could potentially be harnessed for therapeutic purposes, although further research would be needed to fully understand the implications.
Mechanism of Action
Target of Action
SB 242084 (hydrochloride) is a selective, competitive, and high-affinity antagonist for the 5-HT2C receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which are primarily found in the brain and play key roles in various biological and neurological processes .
Mode of Action
SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking its function . This blocking action prevents serotonin from binding to the receptor, thereby inhibiting the receptor’s normal activity . It has been shown to increase the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .
Biochemical Pathways
The primary biochemical pathway affected by SB 242084 (hydrochloride) involves the serotonergic system in the brain . By blocking the 5-HT2C receptor, SB 242084 (hydrochloride) can influence the serotonin signaling pathway, which plays a crucial role in mood regulation, anxiety, appetite, and sleep . It also affects the dopaminergic system, increasing the activity of dopaminergic neurons .
Result of Action
The blockade of the 5-HT2C receptor by SB 242084 (hydrochloride) has several effects at the molecular and cellular level. It increases the basal activity of dopaminergic neurons and dopamine release . It has also been associated with anxiolytic-like activity, suggesting potential implications in the treatment of anxiety disorders .
properties
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNSEILNIPNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394600 | |
Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride | |
CAS RN |
1049747-87-6 | |
Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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